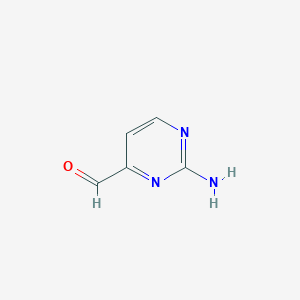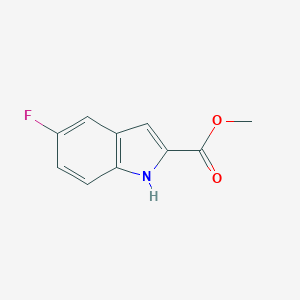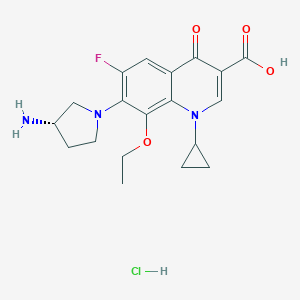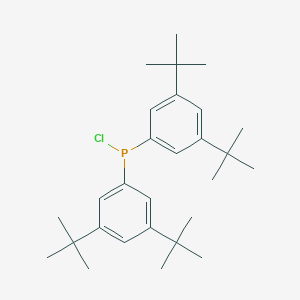
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Descripción general
Descripción
Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a chemical compound with the molecular formula C28H42ClP and a molecular weight of 445.06 g/mol . It is a type of tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-DI-tert-butylphenyl)chlorophosphine typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For example, the reaction of 3,5-DI-tert-butylphenylmagnesium bromide with phosphorus trichloride can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5-DI-tert-butylphenyl)chlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form secondary phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. Reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: The major products are phosphine derivatives with various substituents replacing the chlorine atom.
Oxidation: The primary product is the corresponding phosphine oxide.
Reduction: The main product is the secondary phosphine.
Aplicaciones Científicas De Investigación
Bis(3,5-DI-tert-butylphenyl)chlorophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its steric bulk and electronic properties make it suitable for stabilizing reactive metal centers.
Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing into its use in drug development, particularly in the design of phosphine-based pharmaceuticals.
Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of Bis(3,5-DI-tert-butylphenyl)chlorophosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bulky tert-butyl groups provide steric protection, while the phosphorus atom can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This compound can also participate in redox reactions, where it undergoes oxidation or reduction, influencing the reactivity of the metal center it is coordinated with.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-trifluoromethylphenyl)chlorophosphine: Similar in structure but with trifluoromethyl groups instead of tert-butyl groups.
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine: Contains methoxy groups in addition to tert-butyl groups.
Uniqueness
Bis(3,5-DI-tert-butylphenyl)chlorophosphine is unique due to its combination of steric bulk and electronic properties. The tert-butyl groups provide significant steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. Additionally, the electronic properties of the phosphorus atom allow for effective coordination with various metal centers, making it a versatile ligand in coordination chemistry.
Propiedades
IUPAC Name |
chloro-bis(3,5-ditert-butylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42ClP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMHINFRQQGPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400596 | |
| Record name | BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181257-36-3 | |
| Record name | Chlorobis(3,5-di-tert-butylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181257-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
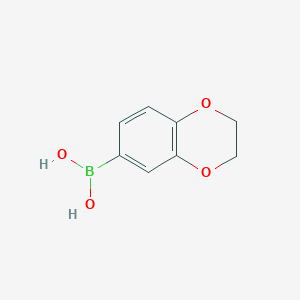
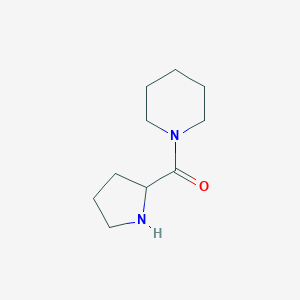
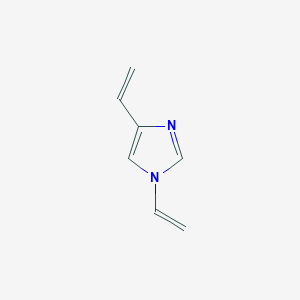
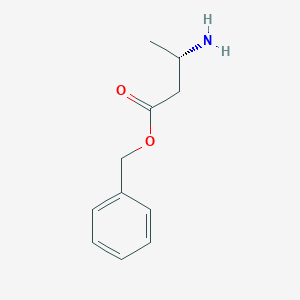
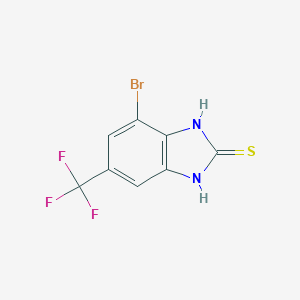

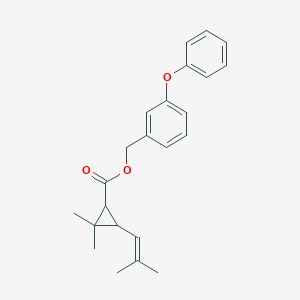
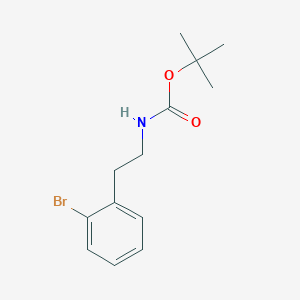
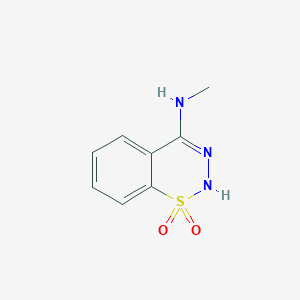
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
